molecular formula C5H5F3O3 B1297608 Methyl 4,4,4-trifluoro-3-oxobutanoate CAS No. 83643-84-9

Methyl 4,4,4-trifluoro-3-oxobutanoate

Cat. No. B1297608
Key on ui cas rn: 83643-84-9
M. Wt: 170.09 g/mol
InChI Key: LKMUBWWZTSZGGV-UHFFFAOYSA-N
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Patent
US04978384

Procedure details

To a solution of 344 g (0.920 mole) crude product from Example b in 500 ml of tetrahydrofuran (THF) is passed 58 g (3.41 mole) of gaseous ammonia for 3 hours. The reaction mixture is concentrated and the residue (332 g) is recrystallized from hexaneether to give 53.7 g (13% yield from methyl trifluoroacetoacetate) of the desired product as a white solid, m.p. 102°-106° C.
Name
crude product
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:28])([F:27])[C:3]1(O)[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH:7]([CH2:13][CH:14]([CH3:16])[CH3:15])[CH:6]([C:17]([O:19][CH3:20])=[O:18])[C:5]([C:22]([F:25])([F:24])[F:23])([OH:21])[O:4]1.[NH3:29]>O1CCCC1>[F:1][C:2]([F:27])([F:28])[C:3](=[O:4])[CH2:8][C:9]([O:11][CH3:12])=[O:10].[F:1][C:2]([F:28])([F:27])[C:3]1([OH:4])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH:7]([CH2:13][CH:14]([CH3:16])[CH3:15])[CH:6]([C:17]([O:19][CH3:20])=[O:18])[C:5]([C:22]([F:25])([F:24])[F:23])([OH:21])[NH:29]1

Inputs

Step One
Name
crude product
Quantity
344 g
Type
reactant
Smiles
FC(C1(OC(C(C(C1C(=O)OC)CC(C)C)C(=O)OC)(O)C(F)(F)F)O)(F)F
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue (332 g) is recrystallized from hexaneether

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)OC)=O)(F)F
Name
Type
product
Smiles
FC(C1(NC(C(C(C1C(=O)OC)CC(C)C)C(=O)OC)(O)C(F)(F)F)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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